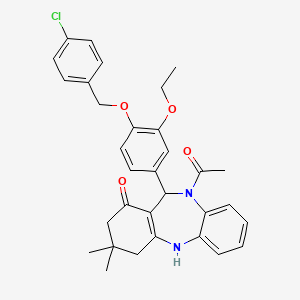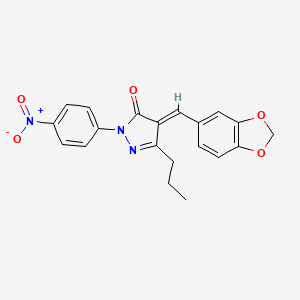![molecular formula C22H19N3O B10864960 (3Z)-3-[(2,2-diphenylhydrazinyl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B10864960.png)
(3Z)-3-[(2,2-diphenylhydrazinyl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 2,2-diphenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
3-[(2,2-Diphenylhydrazino)methylene]-1-methyl-1H-indol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(E)-(diphenylhydrazinylidene)methyl]-1-methylindol-2-ol |
InChI |
InChI=1S/C22H19N3O/c1-24-21-15-9-8-14-19(21)20(22(24)26)16-23-25(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,26H,1H3/b23-16+ |
InChI Key |
IHXMWXSNKBVCMZ-XQNSMLJCSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1O)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one](/img/structure/B10864891.png)
![1-(4-Butylphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864899.png)
![2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![dimethyl 5-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzene-1,3-dicarboxylate](/img/structure/B10864915.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864916.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864934.png)
![4-{[2-(1,3-benzothiazol-2-yl)-4-methyl-3,6-dioxo-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B10864944.png)
![(4Z)-4-[1-(butylamino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B10864948.png)
![N'-{(3Z)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10864952.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-fluorobenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10864972.png)
